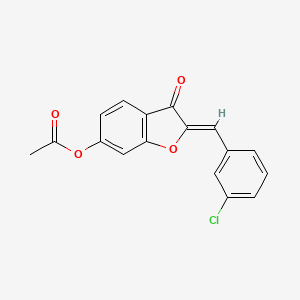

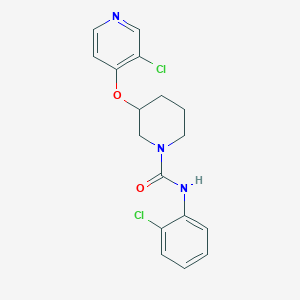

![molecular formula C12H15NO3 B2905617 Ethyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 330466-40-5](/img/structure/B2905617.png)

Ethyl 2-[(3-methylbenzoyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[(3-methylbenzoyl)amino]acetate are not available, similar compounds have been used in various reactions. For instance, Ethyl (3-methylbenzoyl)acetate has been used as a reactant for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .Physical And Chemical Properties Analysis

Ethyl 2-[(3-methylbenzoyl)amino]acetate has a molecular weight of 221.256. For a similar compound, Ethyl (3-methylbenzoyl)acetate, the refractive index is 1.5290, the boiling point is 273-274 °C, and the density is 1.083 g/mL at 25 °C .Applications De Recherche Scientifique

Stereoselective Ketonization-Olefination of Indoles

Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used as a reactant for the stereoselective ketonization-olefination of indoles . This process involves Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .

Enantioselective Michael Reaction

This compound has also been used in the Enantioselective Michael reaction . The Michael reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

SEGPhos-Ruthenium-Catalyzed Asymmetric Hydrogenation

Another application of Ethyl 2-[(3-methylbenzoyl)amino]acetate is in the SEGPhos-ruthenium-catalyzed asymmetric hydrogenation . This reaction is a type of chemical reaction where an unsaturated compound is reduced in the presence of a catalyst and a source of hydrogen.

Preparation of Highly Substituted Furans

Ethyl 2-[(3-methylbenzoyl)amino]acetate can be used for the preparation of highly substituted furans by tandem condensation-cyclization reactions using a bismuth triflate catalyst .

Co/Mn-Mediated Oxidative Cross-Coupling

This compound is a reactant in Co/Mn-mediated oxidative cross-coupling . This is a type of reaction that forms a bond between two molecules through the action of a catalyst.

Preparation of Cambinol Analogs for Sirtuin Inhibition

Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used in the preparation of cambinol analogs for sirtuin inhibition with antitumor action . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mécanisme D'action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Ethyl 2-[(3-methylbenzoyl)amino]acetate is likely to interact with its targets through a variety of mechanisms. For instance, it may bind to the active sites of enzymes, altering their conformation and thus their activity

Biochemical Pathways

The compound is known to undergo Co/Mn mediated oxidative coupling reaction with various indole derivatives . This suggests that it may be involved in the modification of indole derivatives, potentially affecting biochemical pathways related to these molecules .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

The compound’s interactions with its targets and involvement in biochemical pathways suggest that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[(3-methylbenzoyl)amino]acetate . .

Propriétés

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJZABVHWZXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905536.png)

![N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide](/img/structure/B2905546.png)

![1-[4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenoxy]-3-methylbutane-2,3-diol](/img/structure/B2905551.png)

![2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2905553.png)

![N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)

![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)